molecular formula C19H20FN3O2 B251799 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

カタログ番号 B251799
分子量: 341.4 g/mol
InChIキー: QIFUNABDVVDVGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for cancer treatment.

作用機序

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide works by inhibiting PARP, an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and repairs the damage. However, when PARP is inhibited by N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, the damaged DNA cannot be repaired, leading to the accumulation of DNA damage and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have significant biochemical and physiological effects in cancer cells. It has been shown to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.

実験室実験の利点と制限

One of the main advantages of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in lab experiments is its ability to enhance the efficacy of chemotherapy and radiotherapy. This makes it a valuable tool for studying the effects of these treatments on cancer cells. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is that it may not be effective in all types of cancer cells. Additionally, the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments have not yet been fully established.

将来の方向性

There are several future directions for research involving N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide. One area of focus is the development of new and more potent PARP inhibitors. Additionally, there is ongoing research to determine the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments. Another area of focus is the identification of biomarkers that can predict which patients will benefit the most from N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide treatment. Finally, there is ongoing research to determine the potential of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative diseases.
In conclusion, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is a potent inhibitor of PARP with significant potential as a therapeutic agent for cancer treatment. Its ability to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells make it a valuable tool for cancer research. Ongoing research in the development of new and more potent PARP inhibitors, optimal dosage and treatment regimens, identification of biomarkers, and potential therapeutic applications beyond cancer will continue to advance our understanding of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide and its potential as a therapeutic agent.

合成法

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide involves the reaction of 3-fluorobenzoyl chloride with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in its pure form.

科学的研究の応用

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents, making them more susceptible to treatment.

特性

分子式

C19H20FN3O2

分子量

341.4 g/mol

IUPAC名

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChIキー

QIFUNABDVVDVGC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

正規SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。